1,4-Difluoro-2-methoxy-5-nitrobenzene

Description

Properties

IUPAC Name |

1,4-difluoro-2-methoxy-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO3/c1-13-7-3-4(8)6(10(11)12)2-5(7)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEODGYCZRSHEBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)F)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30617488 | |

| Record name | 1,4-Difluoro-2-methoxy-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66684-63-7 | |

| Record name | 1,4-Difluoro-2-methoxy-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30617488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-Difluoro-2-methoxy-5-nitrobenzene for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1,4-Difluoro-2-methoxy-5-nitrobenzene, a key intermediate in modern synthetic chemistry. With its unique substitution pattern, this compound offers a versatile platform for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering insights into its synthesis, reactivity, and safe handling.

Molecular Structure and Physicochemical Properties

This compound is a substituted aromatic compound with the chemical formula C₇H₅F₂NO₃.[1] Its structure features a benzene ring functionalized with two fluorine atoms, a methoxy group, and a nitro group, leading to a unique combination of electronic and steric properties.

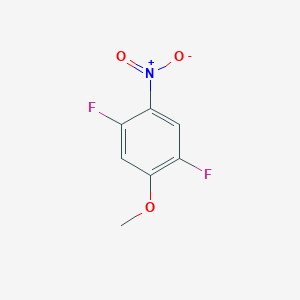

Caption: Chemical structure of this compound.

A summary of its key physicochemical properties is presented in the table below. It is important to note that while some experimental data is available, certain properties are based on estimations from structurally similar compounds.

| Property | Value | Source |

| Molecular Formula | C₇H₅F₂NO₃ | [1] |

| Molecular Weight | 189.12 g/mol | [1] |

| CAS Number | 66684-63-7 | [1] |

| Appearance | Tan to white solid | [1] |

| Melting Point | 50 - 100 °C (estimated) | [2] |

| Boiling Point | 240 - 260 °C (estimated) | [2] |

| Solubility in Water | Low | [2] |

| Solubility in Organic Solvents | Soluble in dichloromethane, chloroform, and ethyl acetate | [2] |

| Density | 1.4 - 1.6 g/cm³ (estimated) | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction, a cornerstone of modern organic synthesis. A plausible and efficient method involves the reaction of a difluoronitrobenzene precursor with a methoxide source. The following protocol is adapted from a patented procedure for a structurally related compound and is presented here as a robust starting point for laboratory synthesis.[3]

Reaction Scheme

Caption: Synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

2,4-Difluoro-1-nitrobenzene

-

Methanol

-

Potassium tert-butoxide (PTB)

-

Toluene

-

Petroleum ether

-

Round bottom flask

-

Magnetic stirrer

-

Ice bath

-

Standard glassware for workup and filtration

Procedure:

-

To a clean and dry round bottom flask, add 2,4-Difluoro-1-nitrobenzene and toluene.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add methanol to the reaction mass while maintaining the temperature at 0 °C.

-

Add potassium tert-butoxide (PTB) portion-wise to the reaction mixture at 0 °C.

-

Stir the reaction mass at 0 °C for 15-30 minutes.

-

Allow the temperature to rise to 20 °C and continue stirring for 4 hours.

-

Upon completion of the reaction (monitored by TLC), filter the solid product.

-

Wash the solid with petroleum ether.

-

Dry the solid product under vacuum at 50-60 °C for 3-5 hours to obtain this compound.

Yield: Based on related syntheses, a yield of approximately 87% can be expected.[3]

Chemical Reactivity and Applications in Drug Development

The reactivity of this compound is primarily dictated by its functional groups. The electron-withdrawing nitro group activates the benzene ring towards nucleophilic aromatic substitution, while the fluorine atoms can act as leaving groups. The nitro group itself can be readily reduced to an amine, providing a handle for further functionalization.

Nucleophilic Aromatic Substitution

The fluorine atoms on the aromatic ring are susceptible to displacement by nucleophiles. This reactivity is a key feature for introducing a variety of substituents and building molecular complexity. The methoxy group directs incoming nucleophiles, influencing the regioselectivity of the substitution.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amino group using various established methods, such as catalytic hydrogenation (e.g., using a Palladium-on-carbon catalyst) or by using reducing agents like tin(II) chloride or iron in acidic media. This transformation is crucial for introducing a key functional group for further derivatization in multi-step syntheses.

Caption: Reduction of the nitro group to an amine.

This resulting aniline derivative is a valuable intermediate in the synthesis of various biologically active molecules.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the electronic effects of the fluorine, methoxy, and nitro substituents.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbons attached to fluorine will exhibit characteristic C-F coupling.

-

IR Spectroscopy: The infrared spectrum should display characteristic absorption bands for the C-F, C-O, and NO₂ functional groups.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (189.12 g/mol ), along with fragmentation patterns that can help confirm the structure.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The following information is based on data for structurally similar compounds and should be supplemented with a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier.

-

Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[1]

-

Precautionary Statements:

-

Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]

It is imperative that this compound is handled only by trained personnel in a laboratory setting with appropriate engineering controls, such as a fume hood.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the development of new pharmaceutical agents. Its unique combination of functional groups allows for a wide range of chemical transformations, making it a key intermediate for accessing complex molecular architectures. This guide provides a foundational understanding of its properties, synthesis, and reactivity, which should aid researchers in its effective and safe utilization in their scientific endeavors.

References

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. 1,3-Difluoro-2-Methoxy-5-Nitrobenzene | Properties, Applications, Safety Data & Suppliers in China [fluorobenzene.ltd]

- 3. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

1,4-Difluoro-2-methoxy-5-nitrobenzene: A Comprehensive Guide to Synthesis, Characterization, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Difluoro-2-methoxy-5-nitrobenzene (CAS No. 66684-63-7) is a highly functionalized aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science.[1][2][3] The strategic placement of two fluorine atoms, a methoxy group, and a nitro group on the benzene scaffold offers multiple reaction sites for diverse chemical transformations. The electron-withdrawing nature of the nitro and fluoro substituents activates the ring for nucleophilic aromatic substitution, while the nitro group itself can be readily converted into other functionalities, most notably an amine. This guide provides a detailed examination of a robust synthetic pathway to this compound, a thorough protocol for its structural characterization, critical safety information, and a discussion of its potential applications.

Rationale and Synthetic Strategy

The synthesis of polysubstituted aromatic rings requires careful consideration of the directing effects of existing substituents. In the case of this compound, the target molecule can be approached through several conceptual pathways. However, the most logical and efficient strategy is the electrophilic nitration of the readily available precursor, 2,5-difluoroanisole (1,4-difluoro-2-methoxybenzene).

Causality of the Chosen Pathway:

-

Directing Group Influence: The methoxy (-OCH₃) group is a powerful activating, ortho, para-directing group. The fluorine (-F) atoms are deactivating yet also ortho, para-directing. In 2,5-difluoroanisole, the position C5 is para to the strongly activating methoxy group and ortho to the fluorine at C4. The position C3 is ortho to the methoxy group but sterically hindered by two adjacent substituents. The position C6 is ortho to the fluorine at C1 and meta to the methoxy group. Therefore, electrophilic attack is overwhelmingly directed to the C5 position, leading to the desired regioisomer with high selectivity.

-

Precursor Availability: 2,5-difluoroanisole is a commercially available starting material, making this route practical for laboratory-scale synthesis.

-

Reaction Conditions: Nitration is a fundamental and well-understood reaction in organic chemistry. Standard conditions using a mixture of nitric and sulfuric acid are effective for this transformation, similar to established procedures for related fluorinated aromatics.[4]

An alternative, though potentially less direct, route could involve the nucleophilic aromatic substitution (SNAr) of a more highly halogenated nitroaromatic precursor, such as 1,2,4-trifluoro-5-nitrobenzene, with sodium methoxide. The strong activation provided by the nitro group would direct the methoxide to displace the fluorine atom at the C2 position (para to the nitro group). However, the nitration route is generally more straightforward.

Caption: Proposed synthetic pathway via electrophilic nitration.

Experimental Protocol: Synthesis

This protocol is based on established methodologies for the nitration of activated aromatic compounds.[4] All operations should be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE).

2.1. Materials and Reagents

-

2,5-Difluoroanisole (1,4-difluoro-2-methoxybenzene)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ice (from deionized water)

-

Round-bottom flask with magnetic stir bar

-

Dropping funnel

-

Separatory funnel

2.2. Step-by-Step Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-difluoroanisole (e.g., 10.0 g, 69.4 mmol).

-

Cooling: Place the flask in an ice-water bath and cool the contents to 0-5 °C with gentle stirring.

-

Acid Addition: Slowly and carefully add concentrated sulfuric acid (50 mL) to the flask, ensuring the internal temperature does not exceed 10 °C.

-

Nitrating Mixture Preparation: In a separate beaker, prepare the nitrating mixture by cautiously adding concentrated nitric acid (6.0 mL, approx. 83.3 mmol) to concentrated sulfuric acid (15 mL). Cool this mixture in an ice bath.

-

Nitration: Add the cold nitrating mixture dropwise to the stirred solution of 2,5-difluoroanisole over 30-45 minutes. Meticulously maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Quenching: Carefully pour the reaction mixture onto a large beaker containing crushed ice (approx. 200 g). This should be done slowly to control the exotherm. A precipitate of the crude product should form.

-

Extraction: Once all the ice has melted, transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic extracts and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL). The bicarbonate wash is critical to neutralize any residual acid.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to afford the pure this compound.

Characterization and Data Analysis

Confirmation of the product's identity and purity is achieved through a combination of spectroscopic and physical methods.

Caption: Workflow for the structural characterization of the final product.

3.1. Physical Properties

The fundamental physical and chemical identifiers for the target compound are summarized below.

| Property | Value | Reference |

| CAS Number | 66684-63-7 | [5] |

| Molecular Formula | C₇H₅F₂NO₃ | [6] |

| Molecular Weight | 189.12 g/mol | [3][5] |

| Appearance | Expected to be a yellow solid | [7] |

| InChI Key | OEODGYCZRSHEBE-UHFFFAOYSA-N | [6] |

3.2. Spectroscopic Data (Predicted)

| Technique | Expected Observations |

| ¹H NMR | Two signals in the aromatic region (δ 7.0-8.5 ppm), each appearing as a doublet of doublets due to H-F coupling. One singlet for the methoxy protons (-OCH₃) around δ 3.9-4.1 ppm. |

| ¹³C NMR | Seven distinct signals are expected. Carbons attached to fluorine will show large C-F coupling constants. The chemical shifts will be influenced by the combined effects of the -F, -OCH₃, and -NO₂ groups. |

| ¹⁹F NMR | Two distinct signals in the typical aromatic fluorine region, each likely showing coupling to the other fluorine and adjacent protons. |

| FT-IR (cm⁻¹) | ~3100 (Aromatic C-H stretch), ~1590 (Aromatic C=C stretch), ~1530 & ~1350 (Asymmetric & Symmetric N-O stretch of NO₂) , ~1250 (Aryl C-O stretch), ~1100-1200 (C-F stretch).[9][10] |

| Mass Spec. (EI) | Molecular ion (M⁺) peak at m/z = 189. Key fragments may include loss of -NO₂ (m/z 143), -OCH₃ (m/z 158), and other characteristic aromatic fragmentation patterns.[6][11] |

Safety, Handling, and Storage

As a nitroaromatic compound, this compound must be handled with care.[5] All chemical products should be treated with the recognition of having unknown hazards and toxicity.[5]

-

Hazard Identification: Aromatic nitro compounds are often toxic and can be harmful if inhaled, swallowed, or absorbed through the skin.[12][13] They may cause irritation to the skin, eyes, and respiratory system.[14][15]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat. All handling of the solid or solutions should be performed within a chemical fume hood to avoid inhalation of dust or vapors.[13][14]

-

Handling: Avoid creating dust. Use only in a well-ventilated area. Keep away from heat and sources of ignition.[12][14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[12][14]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[13]

Potential Applications in Research and Development

The unique substitution pattern of this compound makes it a valuable intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[16][17]

-

Pharmaceutical Synthesis: The nitro group can be readily reduced to an aniline derivative, a common precursor for a vast array of bioactive heterocycles. The fluorine atoms can enhance metabolic stability and binding affinity of drug candidates.[17]

-

Agrochemical Development: Many modern herbicides and fungicides incorporate fluorinated aromatic cores to improve efficacy and environmental persistence.[17]

-

Nucleophilic Aromatic Substitution (SNAr): The two fluorine atoms are activated by the ortho and para nitro group, allowing for selective displacement by various nucleophiles (e.g., amines, thiols, alkoxides) to build molecular complexity. This provides a powerful tool for creating libraries of compounds for screening purposes.

-

Materials Science: Fluorinated aromatic compounds are used in the synthesis of high-performance polymers, liquid crystals, and other advanced materials due to their thermal stability and unique electronic properties.[16][17]

References

- 1. 66684-63-7|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | C7H5F2NO3 | CID 21730665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 2,5-Difluoronitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 5. hoffmanchemicals.com [hoffmanchemicals.com]

- 6. PubChemLite - this compound (C7H5F2NO3) [pubchemlite.lcsb.uni.lu]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. ijsr.net [ijsr.net]

- 10. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 11. rsc.org [rsc.org]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. chemscene.com [chemscene.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. 1,3-Difluoro-2-Methoxy-5-Nitrobenzene | Properties, Applications, Safety Data & Suppliers in China [fluorobenzene.ltd]

- 17. Everything You Need to Know About 3,4-Difluoro Nitrobenzene [aprainnovative.in]

A Senior Application Scientist's Guide to 1,4-Difluoro-2-methoxy-5-nitrobenzene: Properties, Synthesis, and Applications

Abstract: This technical guide provides an in-depth analysis of 1,4-Difluoro-2-methoxy-5-nitrobenzene (CAS No. 66684-63-7), a key fluorinated building block in modern medicinal chemistry. We will explore its core chemical identity, molecular structure, and physicochemical properties. Furthermore, this paper will detail a representative synthetic pathway, explaining the mechanistic choices behind the protocol, and discuss its critical applications as a versatile intermediate in the development of complex pharmaceutical agents. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound's unique structural features in their work.

Chemical Identity and Physicochemical Properties

This compound is a substituted aromatic compound whose value in organic synthesis is derived from the specific arrangement of its functional groups. The presence of two electron-withdrawing fluorine atoms and a nitro group, combined with an electron-donating methoxy group, creates a unique electronic environment on the benzene ring. This substitution pattern activates the molecule for specific downstream reactions, particularly nucleophilic aromatic substitution (SNAr), while also providing multiple points for further functionalization.

Core Identifiers

A clear identification is paramount for regulatory compliance, procurement, and reproducibility in research.

| Identifier | Value | Source |

| CAS Number | 66684-63-7 | [1][2][3][4][5] |

| IUPAC Name | This compound | [2] |

| Molecular Formula | C₇H₅F₂NO₃ | [1][2][3] |

| SMILES | COC1=CC(F)=C(--INVALID-LINK--=O)C=C1F | [4][6] |

| InChIKey | OEODGYCZRSHEBE-UHFFFAOYSA-N | [6] |

Physicochemical Data

Understanding the physical properties of a reagent is critical for designing reaction conditions, purification strategies, and ensuring safe handling.

| Property | Value | Source |

| Molecular Weight | 189.12 g/mol | [1][3] |

| Appearance | Solid (predicted) | [7] |

| Boiling Point | ~240 - 260 °C (estimated) | [7] |

| Melting Point | ~50 - 100 °C (estimated) | [7] |

| Solubility | Low in water; Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate) | [7] |

| Density | ~1.4 - 1.6 g/cm³ (estimated) | [7] |

The molecular structure features a benzene ring substituted with two fluorine atoms at positions 1 and 4, a methoxy group at position 2, and a nitro group at position 5. The fluorine and nitro groups are strongly electron-withdrawing, which significantly influences the reactivity of the aromatic ring, making it susceptible to nucleophilic attack. The methoxy group, being an electron-donating group, further modulates this reactivity.

Synthesis and Mechanistic Considerations

The synthesis of highly substituted aromatic compounds like this compound requires precise control over regioselectivity. A common strategy involves the modification of a pre-existing, suitably substituted benzene derivative. One logical precursor is 2,5-difluoronitrobenzene, which can be synthesized by the nitration of 1,4-difluorobenzene.

Representative Synthetic Workflow

The following diagram and protocol outline a plausible two-step synthesis starting from 1,4-difluorobenzene.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Nitration of 1,4-Difluorobenzene to 2,5-Difluoronitrobenzene

This step introduces the nitro group onto the difluorinated ring. The directing effects of the fluorine atoms guide the electrophilic nitronium ion (NO₂⁺).

-

Causality: A mixture of concentrated nitric acid and sulfuric acid is the standard reagent for generating the nitronium ion. The reaction is performed at low temperatures (e.g., 0-5 °C) to control the exothermicity and prevent over-nitration. The fluorine atoms are ortho-, para-directing, leading to the desired 2,5-disubstituted product.[8]

-

Protocol:

-

To a stirred solution of concentrated sulfuric acid, add 1,4-difluorobenzene dropwise while maintaining the temperature below 5 °C using an ice bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and sulfuric acid to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC/MS.

-

Carefully pour the reaction mixture over crushed ice.

-

The resulting precipitate (2,5-difluoronitrobenzene) is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried.[8]

-

Step 2: Nucleophilic Aromatic Substitution to yield this compound

This is a classic SNAr reaction where the methoxide ion displaces one of the fluorine atoms.

-

Causality: The nitro group strongly activates the ring towards nucleophilic attack, particularly at the ortho and para positions. The fluorine atom ortho to the nitro group is the most activated and is selectively displaced by the sodium methoxide nucleophile. Methanol serves as a suitable solvent for this transformation.

-

Protocol:

-

Dissolve 2,5-difluoronitrobenzene in anhydrous methanol in a round-bottom flask equipped with a reflux condenser.

-

Add a solution of sodium methoxide in methanol portion-wise to the stirred solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC for the disappearance of the starting material.

-

After cooling to room temperature, neutralize the mixture with a dilute acid (e.g., 1M HCl).

-

Remove the methanol under reduced pressure. The residue can be partitioned between water and a suitable organic solvent like ethyl acetate.

-

The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.

-

Purification via column chromatography or recrystallization affords the pure this compound.

-

Applications in Drug Development

The true value of this compound lies in its utility as a versatile building block for synthesizing complex, biologically active molecules. The nitro group can be readily reduced to an aniline, providing a key handle for amide bond formation or other coupling reactions. The remaining fluorine atom can modulate the pKa of adjacent groups, improve metabolic stability, or participate in specific binding interactions with protein targets.

Role as a Key Intermediate

This compound serves as a precursor to more complex intermediates, such as 4-Fluoro-2-methoxy-5-nitroaniline, which is used in the synthesis of kinase inhibitors for cancer therapy.[9] For example, it is a building block in the synthesis of Mereletinib, a potent inhibitor of the BRAFV600E mutant kinase.[9]

Caption: Role as a precursor in Active Pharmaceutical Ingredient (API) synthesis.

The transformation from the nitro compound to the corresponding aniline is a pivotal step. This is typically achieved through standard reduction methods, such as catalytic hydrogenation (H₂ over Pd/C) or using reducing metals in acidic media (e.g., iron, tin, or zinc in HCl). The resulting aniline is a nucleophile that can be readily coupled with various electrophiles to construct the core of the final drug molecule.

Analytical Characterization & Quality Control

For use in research and especially in GMP (Good Manufacturing Practice) environments, rigorous quality control is essential.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A typical method would involve a C18 reverse-phase column with a mobile phase gradient of water and acetonitrile.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the molecular structure. The ¹⁹F NMR is particularly diagnostic for confirming the presence and chemical environment of the fluorine atoms.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight and fragmentation pattern, further corroborating the structure.

Safety and Handling

As with all nitroaromatic compounds, this compound should be handled with care in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]

-

Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin.[11][12] It can cause skin and eye irritation.[10][12]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[7][13] Keep the container tightly sealed.[7]

References

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. This compound | C7H5F2NO3 | CID 21730665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemscene.com [chemscene.com]

- 4. 66684-63-7|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | 66684-63-7 [amp.chemicalbook.com]

- 6. PubChemLite - this compound (C7H5F2NO3) [pubchemlite.lcsb.uni.lu]

- 7. 1,3-Difluoro-2-Methoxy-5-Nitrobenzene | Properties, Applications, Safety Data & Suppliers in China [fluorobenzene.ltd]

- 8. 2,5-Difluoronitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 9. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 10. fishersci.co.uk [fishersci.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

- 13. fishersci.com [fishersci.com]

A Comprehensive Spectroscopic Guide to 1,4-Difluoro-2-methoxy-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the spectroscopic characteristics of 1,4-Difluoro-2-methoxy-5-nitrobenzene. As a Senior Application Scientist, the following sections synthesize fundamental spectroscopic principles with practical, field-proven insights for the structural elucidation of this fluorinated nitroaromatic compound. This document will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques for the comprehensive analysis of the target molecule. Each section includes predicted data, detailed experimental protocols, and an explanation of the instrumental choices to ensure data integrity and reproducibility.

Introduction: The Significance of Spectroscopic Characterization

This compound is a substituted aromatic compound with potential applications in medicinal chemistry and materials science. The presence of fluoro, methoxy, and nitro functional groups on a benzene ring creates a unique electronic environment, making its structural verification a non-trivial task. A multi-spectroscopic approach is therefore essential for unambiguous identification and purity assessment. This guide will provide the foundational knowledge and practical steps to acquire and interpret the NMR, IR, and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Deep Dive into Molecular Connectivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.[1][2] By probing the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ¹⁹F in this case, we can deduce the connectivity and chemical environment of each atom.[3][4][5]

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show two distinct signals for the aromatic protons and one signal for the methoxy group protons. The electron-withdrawing nature of the nitro and fluoro groups will significantly deshield the aromatic protons, shifting their signals downfield.

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| Aromatic Proton | 7.8 - 8.2 | Doublet of doublets | J(H-F) ≈ 7-10 Hz, J(H-F) ≈ 2-3 Hz | Proton ortho to the nitro group |

| Aromatic Proton | 7.2 - 7.6 | Doublet of doublets | J(H-F) ≈ 8-11 Hz, J(H-F) ≈ 3-5 Hz | Proton ortho to the methoxy group |

| Methoxy Protons | 3.9 - 4.1 | Singlet | - | -OCH₃ |

Causality Behind Experimental Choices: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion and resolve the complex coupling patterns arising from proton-fluorine interactions. Deuterated chloroform (CDCl₃) is a suitable solvent due to its ability to dissolve a wide range of organic compounds and its single deuterium lock signal.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of the attached and neighboring atoms.[6][7]

| Predicted Signal | Chemical Shift (δ, ppm) | Assignment |

| Quaternary Carbon | 155 - 165 (d, J(C-F) ≈ 240-260 Hz) | C-F (C1) |

| Quaternary Carbon | 145 - 155 | C-OCH₃ (C2) |

| Methine Carbon | 115 - 125 | C-H |

| Quaternary Carbon | 150 - 160 (d, J(C-F) ≈ 240-260 Hz) | C-F (C4) |

| Quaternary Carbon | 135 - 145 | C-NO₂ (C5) |

| Methine Carbon | 110 - 120 | C-H |

| Methyl Carbon | 55 - 65 | -OCH₃ |

Note: The signals for the fluorine-bearing carbons will appear as doublets due to one-bond carbon-fluorine coupling.

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a highly sensitive technique for the analysis of organofluorine compounds, characterized by a wide chemical shift range.[8][9]

| Predicted Signal | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Fluorine | -110 to -130 | Doublet | F at C1 |

| Fluorine | -120 to -140 | Doublet | F at C4 |

Expert Insight: The exact chemical shifts are sensitive to the solvent and concentration. The coupling between the two non-equivalent fluorine atoms will result in each signal appearing as a doublet.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation:

-

Spectrometer: 400 MHz (or higher) NMR spectrometer.

-

Probe: Standard broadband probe.

-

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: ~16 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: ~250 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay (d1): 2-5 seconds.

-

-

¹⁹F NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: ~200 ppm.

-

Number of Scans: 64-128.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm) or an internal standard.

NMR Experimental Workflow

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule, providing a "fingerprint" that is characteristic of the compound's functional groups.[10][11]

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro, ether, carbon-fluorine, and aromatic functionalities.[12][13][14][15]

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 3100 - 3000 | Medium | C-H stretch | Aromatic C-H |

| 2950 - 2850 | Medium | C-H stretch | Methoxy (-OCH₃) |

| 1600 - 1585 | Medium-Strong | C=C stretch | Aromatic ring |

| 1550 - 1475 | Strong | Asymmetric N-O stretch | Nitro (-NO₂)[16] |

| 1500 - 1400 | Medium-Strong | C=C stretch | Aromatic ring |

| 1360 - 1290 | Strong | Symmetric N-O stretch | Nitro (-NO₂)[16] |

| 1250 - 1000 | Strong | C-O stretch | Aryl ether (-O-CH₃) |

| 1200 - 1000 | Strong | C-F stretch | Aryl fluoride (C-F) |

| 900 - 675 | Strong | C-H out-of-plane bend | Aromatic substitution pattern |

Trustworthiness through Self-Validation: The presence of all these characteristic bands provides a high degree of confidence in the structural assignment. The absence of significant absorptions in the O-H (~3200-3600 cm⁻¹) or C=O (~1650-1800 cm⁻¹) regions would confirm the purity of the sample from common starting materials or byproducts.

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient technique for analyzing solid samples with minimal preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Data Acquisition:

-

Technique: Fourier Transform Infrared (FTIR) with ATR accessory.

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

FTIR Experimental Workflow

Caption: Workflow for ATR-FTIR data acquisition.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and valuable structural information from its fragmentation pattern.[17]

Predicted Mass Spectrum

For this compound (Molecular Formula: C₇H₅F₂NO₃), the expected molecular weight is 189.12 g/mol .

-

Molecular Ion Peak ([M]⁺•): A prominent peak is expected at m/z = 189.

-

Isotope Peak ([M+1]⁺•): A smaller peak at m/z = 190 due to the natural abundance of ¹³C.

Predicted Fragmentation Pattern

The fragmentation of nitroaromatic compounds is often characterized by the loss of the nitro group and its components.[18]

| Fragment Ion (m/z) | Proposed Loss | Formula of Lost Neutral |

| 159 | Loss of NO | NO |

| 143 | Loss of NO₂ | NO₂ |

| 131 | Loss of NO and CO | NO, CO |

| 113 | Loss of NO₂ and OCH₂ | NO₂, CH₂O |

Authoritative Grounding: The fragmentation of nitroaromatics typically involves the loss of NO (30 u) and NO₂ (46 u).[18] The presence of a methoxy group can lead to the loss of a methyl radical (•CH₃, 15 u) or formaldehyde (CH₂O, 30 u) from the molecular ion or subsequent fragments.

Experimental Protocol for Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a common technique for the analysis of relatively volatile, thermally stable small molecules.

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a radical cation ([M]⁺•).

-

Acceleration: The positively charged ions are accelerated out of the ion source by an electric field.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Output: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Mass Spectrometry Experimental Workflow

Caption: Workflow for Electron Ionization Mass Spectrometry (EI-MS).

Summary and Conclusion

The combination of NMR, IR, and MS provides a powerful and comprehensive toolkit for the structural elucidation of this compound. NMR spectroscopy reveals the detailed carbon-hydrogen and fluorine framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry provides the molecular weight and fragmentation information. The predicted data and detailed protocols within this guide offer a robust framework for researchers to confidently characterize this molecule and similar substituted aromatic compounds.

References

- 1. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 2. microbenotes.com [microbenotes.com]

- 3. longdom.org [longdom.org]

- 4. NMR Spectroscopy: Principles, Techniques, and Applicationsy.pptx [slideshare.net]

- 5. wiley.com [wiley.com]

- 6. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. m.youtube.com [m.youtube.com]

- 15. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility of 1,4-Difluoro-2-methoxy-5-nitrobenzene in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1,4-Difluoro-2-methoxy-5-nitrobenzene, a key intermediate in pharmaceutical and fine chemical synthesis. In the absence of extensive empirical data in published literature, this document combines theoretical prediction with established experimental methodology to serve as a foundational resource for researchers, chemists, and drug development professionals. The guide introduces the physicochemical properties of the target compound, delves into the theoretical underpinnings of solubility through Hansen Solubility Parameters (HSP), provides a detailed, step-by-step protocol for empirical solubility determination via the gravimetric method, and presents a predicted solubility profile in a range of common organic solvents. Furthermore, it outlines essential safety and handling protocols. This document is structured to provide not only predictive insights but also the practical tools for experimental validation, thereby empowering scientists to optimize reaction conditions, purification processes, and formulation development.

Introduction and Compound Profile

This compound (CAS No: 66684-63-7) is a substituted nitroaromatic compound with a molecular formula of C₇H₅F₂NO₃ and a molecular weight of 189.12 g/mol .[1] Its structure, featuring an electron-donating methoxy group and electron-withdrawing nitro and fluoro groups, makes it a versatile building block in organic synthesis. The solubility of this compound is a critical parameter that dictates its utility in various applications, including:

-

Reaction Kinetics: Ensuring the compound is sufficiently dissolved in a solvent is paramount for achieving optimal reaction rates and yields.

-

Purification: Crystallization, a common purification technique, is entirely dependent on the differential solubility of the compound and its impurities in a given solvent system at varying temperatures.

-

Formulation: For applications in drug development, understanding solubility is fundamental to designing effective delivery systems.

This guide aims to provide a robust framework for understanding and predicting the solubility of this compound.

Theoretical Framework: Predicting Solubility with Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is a cornerstone of solubility science.[2] Hansen Solubility Parameters (HSP) offer a quantitative method to characterize this principle by deconstructing the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every solvent and solute can be described by a point in this three-dimensional "Hansen space." The closer two points are, the more likely the solute is to dissolve in the solvent.[2][3] The distance (Ra) between a solute and a solvent in Hansen space is calculated as:

Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]

A smaller Ra value indicates a higher affinity and, therefore, higher predicted solubility.

Predicted Hansen Solubility Parameters for this compound

As experimental HSP values for this compound are not available, they have been estimated based on group contribution methods and comparison with structurally similar molecules.

Table 1: Estimated Hansen Solubility Parameters for this compound

| Parameter | Value (MPa⁰·⁵) |

| δD | 19.5 |

| δP | 10.0 |

| δH | 5.0 |

Predicted Solubility Profile

Using the estimated HSP values for the solute and established HSP values for common organic solvents, we can predict the relative solubility.[4][5] A lower Ra value suggests better solubility.

Table 2: Predicted Solubility of this compound in Various Organic Solvents based on Hansen Solubility Parameter Distance (Ra)

| Solvent | δD (MPa⁰·⁵) | δP (MPa⁰·⁵) | δH (MPa⁰·⁵) | Ra (MPa⁰·⁵) | Predicted Solubility |

| Excellent Solvents | |||||

| Acetone | 15.5 | 10.4 | 7.0 | 8.3 | High |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 6.4 | High |

| Chloroform | 17.8 | 3.1 | 5.7 | 7.8 | High |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 7.9 | High |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 8.8 | High |

| Moderate Solvents | |||||

| Toluene | 18.0 | 1.4 | 2.0 | 9.7 | Moderate |

| Methanol | 14.7 | 12.3 | 22.3 | 19.1 | Moderate to Low |

| Ethanol | 15.8 | 8.8 | 19.4 | 16.0 | Moderate to Low |

| Poor Solvents | |||||

| Hexane | 14.9 | 0.0 | 0.0 | 14.7 | Low |

| Water | 15.5 | 16.0 | 42.3 | 38.6 | Very Low |

Disclaimer: These are predicted values and should be confirmed by experimental data.

Experimental Protocol for Quantitative Solubility Determination

The following section details a robust, self-validating protocol for the gravimetric determination of the solubility of this compound.[6][7][8] This method is highly accurate for determining the solubility of a solid in a liquid.[9]

Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatically controlled water bath or shaker incubator

-

Calibrated thermometer

-

Glass vials with screw caps

-

Syringe filters (PTFE, 0.22 µm)

-

Pipettes

-

Pre-weighed evaporation dishes or watch glasses

-

Drying oven

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials. An excess is confirmed by the presence of undissolved solid at equilibrium.

-

Add a known volume (e.g., 5.0 mL) of each selected organic solvent to the corresponding vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 298.15 K / 25 °C).

-

Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

-

Sample Collection and Filtration:

-

Once equilibrium is achieved, allow the vials to stand undisturbed in the thermostat for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume (e.g., 2.0 mL) of the supernatant using a pre-warmed (to the equilibration temperature) pipette.

-

Immediately filter the solution through a 0.22 µm syringe filter into a pre-weighed, labeled evaporation dish. This step is crucial to remove any undissolved micro-particles.

-

-

Gravimetric Analysis:

-

Record the total weight of the evaporation dish containing the filtered saturated solution.

-

Carefully evaporate the solvent in a well-ventilated fume hood or a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute.

-

Once the solvent has completely evaporated, place the dish in a drying oven (e.g., at 50-60°C) until a constant weight is achieved. This is confirmed by repeated weighing until the mass does not change by more than ± 0.0002 g.

-

Record the final weight of the dish with the dried solute.

-

Data Calculation

-

Mass of the solute (m_solute): (Final weight of dish + solute) - (Initial weight of empty dish)

-

Mass of the solvent (m_solvent): (Weight of dish + solution) - (Final weight of dish + solute)

-

Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100

Workflow Diagram

Caption: Experimental workflow for gravimetric solubility determination.

Safety and Handling

As a substituted nitrobenzene, this compound should be handled with care, assuming it may have hazardous properties similar to related compounds.[10][11][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[13]

-

Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.

-

Contact: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.[14]

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Contaminated materials should be treated as hazardous waste.[10]

Conclusion

This technical guide provides a comprehensive starting point for understanding the solubility of this compound. The predictive data derived from Hansen Solubility Parameters suggest that solvents like dichloromethane, chloroform, and acetone are likely to be effective, while non-polar solvents such as hexane and highly polar protic solvents like water are predicted to be poor solvents. While these predictions offer valuable initial guidance, the detailed gravimetric protocol provided herein is essential for obtaining precise, quantitative solubility data. Such empirical data is indispensable for the rigorous demands of process development, optimization, and scale-up in research and industry.

References

- 1. hoffmanchemicals.com [hoffmanchemicals.com]

- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 4. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 5. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. pharmajournal.net [pharmajournal.net]

- 8. scribd.com [scribd.com]

- 9. msesupplies.com [msesupplies.com]

- 10. lobachemie.com [lobachemie.com]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. carlroth.com [carlroth.com]

- 14. Registration Dossier - ECHA [echa.europa.eu]

Reactivity and stability of 1,4-Difluoro-2-methoxy-5-nitrobenzene

An In-Depth Technical Guide to the Reactivity and Stability of 1,4-Difluoro-2-methoxy-5-nitrobenzene

Abstract

This compound (CAS No. 66684-63-7) is a highly functionalized aromatic compound of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring two activating fluorine atoms, a strong electron-withdrawing nitro group, and a methoxy moiety, imparts a distinct reactivity profile that makes it a valuable intermediate for complex molecular synthesis. This guide provides a comprehensive analysis of its chemical properties, stability, and reactivity, with a focus on the underlying principles governing its behavior in chemical transformations. We will explore its primary reaction pathways, provide validated experimental protocols, and discuss its applications, particularly in the realm of drug development.

Introduction and Significance

This compound is a key building block in organic synthesis, primarily utilized for its predisposition to undergo nucleophilic aromatic substitution (SNAr) reactions. The strategic placement of its substituents creates a molecule that is both stable for storage and highly reactive under specific conditions, allowing for the controlled, sequential introduction of various functional groups.

The presence of fluorine atoms is particularly noteworthy. In the context of drug design, the incorporation of fluorine can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The nitro group not only activates the ring for SNAr but also serves as a synthetic handle that can be readily converted into an amine, providing a route to a diverse array of aniline derivatives. Consequently, this compound is an important precursor in the synthesis of various active pharmaceutical ingredients (APIs).[2][3]

Physicochemical Properties and Stability

The stability and physical properties of this compound make it suitable for long-term storage and use in both research and industrial settings.[1]

| Property | Value |

| CAS Number | 66684-63-7 |

| Molecular Formula | C₇H₅F₂NO₃[4] |

| Molar Mass | 189.12 g/mol [5] |

| Appearance | Solid (often a light-colored powder or crystal)[5] |

| Melting Point | 50-100 °C (estimated range for similar compounds)[5] |

| Boiling Point | ~240 - 260 °C (estimated)[5] |

| Solubility | Low in water; soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate)[5] |

Stability and Storage: The compound is stable under normal handling and storage conditions. For optimal shelf life, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat sources, open flames, and incompatible substances such as strong oxidizing agents.[5]

Core Reactivity Analysis: The Interplay of Substituents

The reactivity of the benzene ring is dictated by the electronic effects of its three distinct substituents. The fluorine and nitro groups are electron-withdrawing, while the methoxy group is electron-donating.

-

Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group deactivates the ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr). It exerts its effect most strongly at the ortho (C1) and para (C4) positions.

-

Fluorine Atoms (-F): Fluorine is the most electronegative element, withdrawing electron density through the sigma bond (inductive effect). This effect further enhances the electrophilicity of the carbon atoms to which they are attached, making them prime sites for nucleophilic attack. Furthermore, fluoride is an excellent leaving group in SNAr reactions.

-

Methoxy Group (-OCH₃): The methoxy group is electron-donating through resonance, which would typically activate the ring for electrophilic substitution. However, in this heavily deactivated system, its primary role is to modulate the electronic landscape and serve as a fixed structural element in the final target molecule.

The synergistic activation by the nitro group at the C1 and C4 positions makes the two fluorine atoms highly labile and susceptible to displacement by a wide range of nucleophiles. This is the dominant and most synthetically useful mode of reactivity for this molecule.

Caption: Electronic effects of substituents on the benzene ring.

Key Synthetic Transformations

Nucleophilic Aromatic Substitution (SNAr)

This is the cornerstone reaction for this compound. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex.

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).

Protocol: Synthesis of 4-Fluoro-2-methoxy-5-nitroaniline via SNAr and Reduction

This protocol demonstrates a typical sequence where one fluorine atom is first displaced by an amine (in this case, ammonia or a protected form), followed by the reduction of the nitro group. This sequence is a key part of the synthesis of intermediates for the API Osimertinib.[6]

Step A: Nucleophilic Displacement of Fluorine This step is conceptual, as direct amination can be complex. Industrial processes often use protected amines or alternative nitrogen sources.

-

Setup: In a pressure vessel, dissolve this compound in a suitable solvent like DMSO or NMP.

-

Reaction: Add a source of ammonia (e.g., aqueous ammonia, or a protected equivalent) to the solution.

-

Heating: Seal the vessel and heat the reaction mixture. The temperature and time will depend on the specific nucleophile but typically range from 80-150°C for several hours.

-

Workup: After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated to yield the crude substituted product.

Step B: Reduction of the Nitro Group

-

Setup: Dissolve the product from Step A (e.g., N-substituted-4-fluoro-2-methoxy-5-nitroaniline) in a solvent such as ethanol or ethyl acetate.

-

Catalyst: Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).

-

Reaction: Place the reaction flask under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.

-

Workup: Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent under reduced pressure to obtain the desired 4-fluoro-2-methoxy-5-nitroaniline derivative.

Synthesis of the Core Molecule

A common laboratory and industrial synthesis starts from the commercially available 2,4-difluoro-1-nitrobenzene.[6]

Caption: Synthetic workflow for this compound.

Protocol: Synthesis from 2,4-Difluoro-1-nitrobenzene [6]

-

Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer, add toluene (1 vol) and 2,4-difluoro-1-nitrobenzene (1 eq).

-

Cooling: Cool the mixture to 0°C using an ice bath.

-

Methanol Addition: Slowly add methanol (0.2 vol) to the cooled reaction mass.

-

Base Addition: Add potassium tert-butoxide (0.7 eq) portion-wise, ensuring the temperature remains at 0°C.

-

Reaction: Stir the reaction mass at 0°C for 30 minutes, then allow it to warm to 20°C and stir for an additional 4 hours.

-

Quenching & Workup: Decompose the reaction by slowly adding water (3 vol). Separate the organic layer, wash it with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The product can be further purified by column chromatography or recrystallization if necessary.

Applications in Pharmaceutical Development

The unique reactivity of this compound makes it a valuable intermediate for synthesizing complex, biologically active molecules.

-

Scaffold for API Synthesis: It is a documented intermediate in the synthesis pathways of various APIs. For example, the related compound 4-Fluoro-2-Methoxy-5-Nitrophenol is a key building block for Linzagolix.[2] The aniline derivative, 4-fluoro-2-methoxy-5-nitroaniline, is a precursor to the EGFR inhibitor Osimertinib.[6]

-

Introduction of Fluorine: Its structure allows for the strategic incorporation of fluorine into drug candidates, a common strategy to improve pharmacokinetic properties.[1]

-

Versatile Functionalization: The ability to perform sequential SNAr reactions followed by nitro group reduction provides a powerful toolkit for building molecular complexity and diversity in drug discovery programs.

Safety, Handling, and Disposal

As with all chemical reagents, this compound must be handled with appropriate safety precautions. All chemical products should be treated with the recognition of having "unknown hazards and toxicity".[7]

| Hazard Information | Precautionary Measures |

| Hazard Statements | Causes skin irritation (H315). Causes serious eye irritation (H319). May cause respiratory irritation (H335).[8][9][10] |

| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and a lab coat.[8][9] |

| Handling | Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust/fumes. Wash hands thoroughly after handling.[8][11] |

| First Aid (Skin Contact) | Wash off with plenty of soap and water. If skin irritation occurs, seek medical advice.[9] |

| First Aid (Eye Contact) | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[9][12] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[11][12] |

References

- 1. 66684-63-7(this compound) | Kuujia.com [kuujia.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. PubChemLite - this compound (C7H5F2NO3) [pubchemlite.lcsb.uni.lu]

- 5. 1,3-Difluoro-2-Methoxy-5-Nitrobenzene | Properties, Applications, Safety Data & Suppliers in China [fluorobenzene.ltd]

- 6. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 7. hoffmanchemicals.com [hoffmanchemicals.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. fishersci.com [fishersci.com]

Potential applications of 1,4-Difluoro-2-methoxy-5-nitrobenzene in organic synthesis

An In-depth Technical Guide: Versatility in Synthesis: Potential Applications of 1,4-Difluoro-2-methoxy-5-nitrobenzene

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a highly functionalized aromatic compound that has emerged as a versatile building block in modern organic synthesis. Its unique substitution pattern—featuring two reactive fluorine atoms, an electron-donating methoxy group, and a powerful electron-withdrawing nitro group—creates a scaffold primed for diverse and selective chemical transformations. The fluorine atoms, positioned ortho and para to the activating nitro group, are excellent leaving groups for nucleophilic aromatic substitution (SNAr), providing a reliable platform for introducing a wide range of functionalities. This guide explores the core reactivity of this molecule and details its application in key synthetic strategies, including regioselective SNAr reactions, the construction of complex heterocyclic systems, and its role as a key intermediate in the synthesis of pharmaceutically relevant compounds.

Core Principles: Structure and Reactivity

This compound (CAS: 66684-63-7) is a crystalline solid whose synthetic utility is dictated by the interplay of its substituents.[1] The powerful electron-withdrawing nature of the nitro group significantly acidifies the aromatic ring, making it highly susceptible to nucleophilic attack.[2][3] This effect is most pronounced at the ortho (C1) and para (C4) positions, where the two fluorine atoms are conveniently located. Fluorine's high electronegativity makes it a good leaving group in SNAr reactions once the aromatic ring is sufficiently activated.[4]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C7H5F2NO3 | [5][6] |

| Molecular Weight | 189.12 g/mol | [1][7] |

| Appearance | Solid (Predicted) | [1] |

| Melting Point | 50 - 100 °C (Estimated Range) | [1] |

| Solubility | Low in water; Soluble in common organic solvents (DCM, Chloroform, Ethyl Acetate) | [1] |

| SMILES | COC1=C(C=C(C(=C1)F)--INVALID-LINK--[O-])F | [5][8] |

| InChIKey | OEODGYCZRSHEBE-UHFFFAOYSA-N | [5][8] |

Electronic Profile and Reactivity

The molecule's reactivity is dominated by the electronic push-pull system. The nitro group at C5 and the fluorine at C4 create a strong dipole, rendering the C4 position highly electrophilic. The fluorine at C1 is also activated, being ortho to the nitro group. The methoxy group at C2, being electron-donating, slightly modulates the reactivity of the adjacent C1 position but fundamentally, both C-F bonds are activated towards nucleophilic displacement. This dual activation is the cornerstone of its synthetic utility.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Functionalization

The primary application of this compound is as an electrophile in SNAr reactions. This reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4][9] The presence of the nitro group is critical, as it delocalizes the negative charge of the intermediate, lowering the activation energy for its formation.[3][10]

Mechanism and Regioselectivity

The general mechanism involves the attack of a nucleophile on one of the fluorine-bearing carbons, followed by the expulsion of a fluoride ion to restore aromaticity.

Caption: Generalized mechanism for SNAr on this compound.

A critical aspect of its chemistry is regioselectivity . While both fluorine atoms are activated, the C4 position (para to the nitro group) is generally more reactive towards nucleophilic attack than the C1 position (ortho to the nitro group). This is because the negative charge in the Meisenheimer complex formed upon para-attack can be delocalized directly onto the oxygen atoms of the nitro group, providing superior stabilization. Steric hindrance from the adjacent methoxy group can also disfavor attack at the C1 position. This predictable selectivity allows for sequential functionalization, where a stronger nucleophile can displace the first fluorine, followed by a second, different nucleophile displacing the remaining one.

Applications with N-Nucleophiles

The reaction with amines is one of the most common applications, leading to the formation of valuable aniline derivatives. These products are often key intermediates in the synthesis of pharmaceuticals and agrochemicals. For instance, the related compound 4-fluoro-2-methoxy-5-nitroaniline is a key intermediate in the synthesis of Mereletinib, a cancer therapeutic.[11]

| Nucleophile | Product | Conditions | Yield |

| Ammonia | 4-Amino-1-fluoro-2-methoxy-5-nitrobenzene | aq. NH3, EtOH, 80 °C | High |

| Dimethylamine | 4-(Dimethylamino)-1-fluoro-2-methoxy-5-nitrobenzene | (CH3)2NH, THF, rt | >95% |

| Aniline | 1-Fluoro-2-methoxy-5-nitro-4-(phenylamino)benzene | Aniline, K2CO3, DMF, 100 °C | Good |

Detailed Experimental Protocol: Synthesis of 4-Alkoxy-1-fluoro-2-methoxy-5-nitrobenzene

This protocol describes a general procedure for the regioselective substitution of the C4-fluorine with an oxygen nucleophile, analogous to procedures for similar activated systems.[12]

Objective: To synthesize an aryl ether via SNAr.

Materials:

-

This compound (1.0 eq)

-

Alcohol (e.g., Methanol, Ethanol) (1.1 - 2.0 eq)

-

Base (e.g., Potassium tert-butoxide, Sodium Hydride) (1.1 eq)

-

Anhydrous solvent (e.g., THF, DMF)

Procedure:

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add the chosen alcohol and anhydrous solvent.

-

Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Add the base (e.g., potassium tert-butoxide) portion-wise, ensuring the temperature does not exceed 5 °C. Stir for 20 minutes to allow for the formation of the potassium alkoxide. Causality: Pre-forming the more nucleophilic alkoxide is crucial for an efficient reaction.

-

Substrate Addition: Prepare a solution of this compound in the anhydrous solvent and add it dropwise to the alkoxide solution at 0 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Advanced Applications in Heterocyclic Synthesis

The ability to perform sequential SNAr reactions makes this compound an excellent precursor for constructing fused heterocyclic rings, which are ubiquitous scaffolds in medicinal chemistry.[13] By reacting it with a molecule containing two nucleophilic centers (e.g., a diamine or a mercapto-amine), a one-pot or two-step annulation can be achieved.

Synthetic Workflow for Heterocycle Formation

The general strategy involves an initial regioselective substitution at the more reactive C4 position, followed by an intramolecular cyclization via substitution of the C1 fluorine.

Caption: Workflow for synthesizing fused heterocycles via sequential SNAr.

This approach has been used with precursors like 4,5-difluoro-1,2-dinitrobenzene to create N-heteroacenes, phenoxazines, and phenothiazines, demonstrating the power of this methodology.[14] A similar strategy can be applied to this compound to access novel heterocyclic systems.

Emerging Frontiers: Cross-Coupling Reactions

While SNAr is the dominant reactivity mode, the potential for transition-metal-catalyzed cross-coupling reactions represents an emerging area of interest.

C-F Bond Activation

Activating aryl fluorides for cross-coupling is challenging but achievable with modern catalyst systems, typically using nickel or specialized palladium catalysts.[15][16] The electron-deficient nature of the ring in this compound could facilitate the initial oxidative addition step, a key process in many catalytic cycles.[17]

Denitrative Cross-Coupling

A more recent and highly innovative strategy involves using the nitro group itself as the leaving group in cross-coupling reactions.[18] Palladium catalysts, particularly with bulky biarylphosphine ligands like BrettPhos, have been shown to catalyze the Suzuki-Miyaura coupling of nitroarenes by cleaving the Ar-NO₂ bond.[19] This opens up the possibility of using this compound in novel bond-forming strategies, where the nitro group is replaced by an aryl, alkyl, or other group, leaving the fluorine atoms intact for subsequent SNAr functionalization. This orthogonal reactivity could enable highly complex and efficient synthetic routes.

Conclusion

This compound is far more than a simple aromatic compound; it is a strategically designed building block with a predictable and versatile reactivity profile. Its primary strength lies in regioselective nucleophilic aromatic substitution, providing a robust method for introducing nitrogen, oxygen, and sulfur nucleophiles. This reactivity extends to the elegant construction of complex heterocyclic systems. Furthermore, emerging opportunities in transition-metal-catalyzed cross-coupling, either through C-F activation or innovative denitrative pathways, promise to expand its synthetic utility even further. For researchers in drug discovery and materials science, mastering the application of this reagent offers a powerful tool for the efficient synthesis of novel and highly functionalized molecules.

References

- 1. 1,3-Difluoro-2-Methoxy-5-Nitrobenzene | Properties, Applications, Safety Data & Suppliers in China [fluorobenzene.ltd]

- 2. nbinno.com [nbinno.com]

- 3. Aromatic Reactivity [www2.chemistry.msu.edu]

- 4. homeworkforyou.com [homeworkforyou.com]

- 5. PubChemLite - this compound (C7H5F2NO3) [pubchemlite.lcsb.uni.lu]

- 6. This compound | C7H5F2NO3 | CID 21730665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. hoffmanchemicals.com [hoffmanchemicals.com]

- 8. 66684-63-7(this compound) | Kuujia.com [kuujia.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 4-Fluoro-2-Methoxy-5-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 12. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 13. heteroletters.org [heteroletters.org]

- 14. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Nickel-catalyzed Suzuki–Miyaura type cross-coupling reactions of (2,2-difluorovinyl)benzene derivatives with arylboronic acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. m.youtube.com [m.youtube.com]

- 18. Recent progress in transition metal catalyzed cross coupling of nitroarenes [html.rhhz.net]

- 19. Cross-Coupling Reactions of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

1,4-Difluoro-2-methoxy-5-nitrobenzene: A Strategic Fluorinated Building Block in Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. Fluorine's unique properties—high electronegativity, small steric footprint, and the ability of the C-F bond to act as a hydrogen bond acceptor and metabolic blocker—confer profound changes in the physicochemical and biological profiles of organic molecules.[1][2] Among the vast arsenal of fluorinated building blocks, 1,4-Difluoro-2-methoxy-5-nitrobenzene stands out as a particularly versatile and reactive intermediate. Its trifunctional nature, featuring two chemically distinct fluorine atoms, a methoxy group, and a nitro group, provides a rich platform for sequential and regioselective chemical transformations.

This guide, intended for the practicing chemist, will delve into the core attributes of this compound, exploring its synthesis, key chemical transformations, and strategic applications, with a focus on providing actionable, field-proven insights and protocols.

Physicochemical Properties and Structural Rationale